molecular formula C18H16O5S B2575057 (Z)-ethyl 2-((2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 620547-91-3

(Z)-ethyl 2-((2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Cat. No. B2575057
CAS RN: 620547-91-3
M. Wt: 344.38
InChI Key: AEQODJXVBDUJLE-DHDCSXOGSA-N
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Description

Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the thiophene ring can participate in electrophilic aromatic substitution reactions .

Scientific Research Applications

Crystal Structure and Chemical Synthesis

The study of complex chemical compounds often leads to insights into their potential applications, including but not limited to, material science, pharmacology, and organic chemistry research. One relevant compound, azilsartan methyl ester ethyl acetate hemisolvate, showcases the intricacies of chemical synthesis and crystal structure analysis. This compound was obtained through a cyclization process, highlighting the chemical reactivity and potential for further derivatization of similar compounds. The detailed crystallographic analysis provides a foundation for understanding molecular interactions and designing new compounds with desired properties (Zhengyi Li et al., 2015).

Spiroconjugation and UV Absorption

Spiroconjugation, a phenomenon observed in o-quinonoid compounds, is another area of interest in the study of organic molecules. The ethylene acetal of 1,3-diphenylisoindenone and similar compounds demonstrate unique ultraviolet (UV) absorption properties attributed to spiroconjugation. This property is essential for understanding the photophysical behavior of organic compounds and can be leveraged in designing materials with specific optical properties (J. Holland & D. W. Jones, 1970).

Antimicrobial Activities of Thiazoles

The synthesis and antimicrobial activity of thiazole derivatives represent a significant area of research with implications for developing new antimicrobial agents. The reaction of 2-ethoxy carbonyl methylene thiazol-4-one with acetophenone led to compounds tested for in vitro antimicrobial activity against bacterial and fungal isolates. This research underscores the potential of thiazole derivatives as a basis for new antimicrobial drugs, highlighting the importance of organic synthesis in medicinal chemistry (Wagnat W. Wardkhan et al., 2008).

Conversion of Methanol into Hydrocarbons

In catalysis and materials science, the conversion of methanol to hydrocarbons over acidic zeolite H-ZSM-5 is a critical process for producing valuable chemical feedstocks. This study provides insights into the reaction mechanism, showcasing how ethene formation is mechanistically separated from the formation of higher alkenes. Such research is fundamental for the development of more efficient and selective catalysts in the chemical industry (S. Svelle et al., 2006).

Encapsulation of Molybdenum(VI) Complexes

The encapsulation of molybdenum(VI) complexes with thiazole-hydrazone ligand in zeolite Y demonstrates an innovative approach to catalyst design. This encapsulated catalyst exhibits enhanced stability, recyclability, and operational flexibility, making it a promising candidate for oxidation reactions of alcohols and hydrocarbons. Such research is pivotal for advancing sustainable and green chemistry practices by developing reusable and efficient catalysts (M. Ghorbanloo & Ali Maleki Alamooti, 2017).

Future Directions

The study of such compounds is often driven by their potential applications. For example, conjugated organic molecules like this one are often studied for use in electronic devices, such as organic light-emitting diodes (OLEDs) and solar cells .

properties

IUPAC Name

ethyl 2-[[(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5S/c1-3-21-17(19)10-22-12-4-5-13-14(8-12)23-15(18(13)20)9-16-11(2)6-7-24-16/h4-9H,3,10H2,1-2H3/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEQODJXVBDUJLE-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=CS3)C)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=CS3)C)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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